molecular formula C10H8Br2Cl2O2 B13809965 (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride

(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride

Cat. No.: B13809965
M. Wt: 390.88 g/mol
InChI Key: TVUCIAZTSRSFLP-UHFFFAOYSA-N
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Description

(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride is a chemical compound with the molecular formula C₁₀H₈Br₂Cl₂O₂ and a molecular weight of 390.88 g/mol . It is characterized by the presence of bromine, chlorine, and methyl groups attached to a phenoxyacetyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride typically involves the reaction of 2,6-dibromo-4-chloro-3,5-dimethylphenol with acetyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may result in the formation of an amide derivative .

Mechanism of Action

The mechanism of action of (2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride involves its reactivity with nucleophiles. The acetyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and synthesis processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride is unique due to the presence of both bromine and chlorine atoms along with the acetyl chloride group. This combination of functional groups provides distinct reactivity and applications compared to other similar compounds .

Properties

Molecular Formula

C10H8Br2Cl2O2

Molecular Weight

390.88 g/mol

IUPAC Name

2-(2,6-dibromo-4-chloro-3,5-dimethylphenoxy)acetyl chloride

InChI

InChI=1S/C10H8Br2Cl2O2/c1-4-7(11)10(16-3-6(13)15)8(12)5(2)9(4)14/h3H2,1-2H3

InChI Key

TVUCIAZTSRSFLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)OCC(=O)Cl)Br)C)Cl

Origin of Product

United States

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